molecular formula C23H19BrN2O B11671075 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11671075
M. Wt: 419.3 g/mol
InChI Key: XZXMARJWSOYIMJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine and methyl groups attached to a pyrazolo-benzoxazine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of bromine and methyl substituents through electrophilic aromatic substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. The unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties. Recent studies have demonstrated that derivatives of benzoxazines exhibit significant reactivity in organic synthesis, making them useful intermediates in the preparation of pharmaceuticals and agrochemicals .

Biology

Biologically, 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been investigated for its potential anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and angiogenesis inhibition. For instance, studies have shown that benzoxazine derivatives can effectively target cancer cell lines like MDA-MB-231 and PC-3 with IC50 values ranging from 7.84 to 16.2 µM .

Medicine

In medical applications, this compound is being explored for its therapeutic effects against various diseases. Its ability to interact with specific molecular targets suggests potential for drug development aimed at treating conditions such as cancer and inflammatory diseases. The mechanism of action typically involves modulation of enzyme activity or receptor binding, which can lead to altered cellular responses beneficial in therapeutic contexts .

Industry

From an industrial perspective, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance materials where chemical stability and reactivity are crucial .

Anticancer Activity

A notable study evaluated the anticancer efficacy of various benzoxazine derivatives on multiple cancer cell lines. The findings suggest that modifications on the benzoxazine scaffold can significantly enhance biological activity. For example, certain derivatives demonstrated potent inhibitory effects on tumor growth by inducing apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2318.5Apoptosis induction
Compound BPC-312.0Angiogenesis inhibition
Compound CU-87 MG15.5Cell cycle arrest

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-N-(4-(4-methoxyphenyl)-2-oxo-1,3-thiazol-3(2H)-yl)acetamide
  • 4-Bromo-2-(4-methylphenyl)-1,3-benzoxazole

Uniqueness

2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique pyrazolo-benzoxazine core, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and methyl groups further enhances its versatility in various chemical reactions and applications.

Biological Activity

The compound 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H17_{17}BrN2_{2}O
  • SMILES : CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl
  • InChIKey : AOVHEPBYWCROJX-UHFFFAOYSA-N

This compound features a complex structure that includes a pyrazolo-benzoxazine core, which is significant for its biological interactions.

Biological Activities

Recent studies have highlighted various biological activities associated with benzoxazine derivatives, including:

  • Anticancer Activity : Compounds similar to the target compound have shown significant anticancer properties. For example, benzoxazinones have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Effects : The compound has potential antimicrobial properties. Research indicates that benzoxazine derivatives exhibit activity against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated substantial anti-inflammatory effects in animal models. For instance, a related compound exhibited over 60% inhibition in rat paw edema and significant analgesic activity in acetic acid-induced writhing tests .

Synthesis and Evaluation

A study synthesized several benzoxazine derivatives and evaluated their biological activities. The synthesis involved various chemical reactions leading to the formation of the target compound. The evaluation included:

  • In vitro Cytotoxicity Assays : The synthesized compounds were tested against multiple cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, showing promising anticancer potential .
  • Antimicrobial Testing : The antimicrobial efficacy was assessed using disk diffusion methods against standard strains such as Staphylococcus aureus and Candida albicans. The target compound demonstrated notable inhibitory effects .

Comparative Activity Table

Activity TypeRelated CompoundsObserved Activity
AnticancerBenzoxazinonesSignificant inhibition of cancer cell growth
AntimicrobialBenzoxazine derivativesEffective against S. aureus and C. albicans
Anti-inflammatory2-(2-amino-benzyl)-4H-benzoxazinone62.61% inhibition of rat paw edema
AnalgesicVarious benzoxazine derivatives62.36% protection in pain models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) at 120°C can cyclize substituted benzoic acid hydrazides to form oxadiazole or pyrazoline intermediates . Key steps include:

  • Cyclization : Reacting hydrazide derivatives with POCl₃ to form fused heterocyclic cores.
  • Functionalization : Introducing bromophenyl and methylphenyl groups via Suzuki coupling or nucleophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product.
    Characterization involves IR spectroscopy (C=N stretch at ~1591 cm⁻¹, C-Cl at ~692 cm⁻¹) and ¹H NMR (pyrazoline protons at δ 3.03–4.94 ppm) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A multi-technique approach is employed:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.73–7.53 ppm) and carbon backbone .
  • IR : Confirms functional groups (e.g., C-Br at ~550 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 564 [M⁺] for analogous structures) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in crystalline derivatives (e.g., ethanol solvates) .

Q. What methods ensure purity and stability during synthesis?

  • Methodological Answer :

  • Analytical HPLC : Monitors reaction progress with C18 columns (acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition above 150°C for pyrazoline derivatives) .
  • Recrystallization : Ethanol or DMSO/water mixtures remove impurities .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states and activation energies for POCl₃-mediated cyclization .
  • Kinetic Studies : Monitor intermediates via time-resolved NMR or LC-MS to identify rate-determining steps .

Q. What experimental designs evaluate the environmental fate of this compound?

  • Methodological Answer : Adopt the INCHEMBIOL framework :

  • Phase 1 (Lab) : Measure logP (octanol/water partitioning) to predict bioaccumulation.
  • Phase 2 (Field) : Use randomized block designs (4 replicates, 5 plants/plot) to assess soil adsorption and photodegradation .
  • Phase 3 (Ecosystem) : Long-term studies (5+ years) track metabolite formation and trophic transfer using LC-MS/MS .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational exchange (e.g., ring puckering) causing signal splitting .
  • Cross-Validation : Compare crystallographic data (X-ray) with NOESY (nuclear Overhauser effect) to confirm spatial arrangements .
  • Ab Initio Calculations : Simulate NMR chemical shifts for proposed conformers using Gaussian software .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use split-plot designs to test variables (temperature, catalyst loading) with ANOVA for significance .
  • Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce halogenated waste .
  • In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction conditions in real time .

Properties

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19BrN2O/c1-15-6-8-17(9-7-15)23-26-21(19-4-2-3-5-22(19)27-23)14-20(25-26)16-10-12-18(24)13-11-16/h2-13,21,23H,14H2,1H3

InChI Key

XZXMARJWSOYIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2

Origin of Product

United States

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